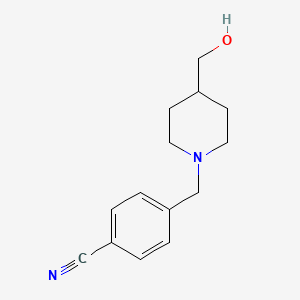

4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile” is a chemical compound with the molecular formula C13H16N2O . It is related to the class of organic compounds known as n-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16N2O/c14-9-11-1-3-13(4-2-11)15-7-5-12(10-16)6-8-15/h1-4,12,16H,5-8,10H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

The compound has a molecular weight of 216.28 . It is a solid at room temperature .Applications De Recherche Scientifique

Histamine H3 Antagonists

Research into the 4-phenoxypiperidines class, which includes structures related to 4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile, has identified potent non-imidazole histamine H3 antagonists. These compounds, due to their conformationally restricted core, showed promising in vitro activity at the human H3 receptor and demonstrated efficacy in animal models related to wakefulness at low doses (Dvorak et al., 2005).

σ-1 Receptor Probes

Halogenated derivatives of 4-(phenoxymethyl)piperidines have been synthesized as potential probes for σ-1 receptors. These compounds showed significant affinity and selectivity in vitro receptor binding assays. The iodinated ligand, in particular, demonstrated high uptake and retention in brain and other organs in vivo, suggesting their utility in tomographic studies of σ receptors (Waterhouse et al., 1997).

Crystal Structure Analysis

The study of the crystal structure of 4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidinium picrate provided insights into the arrangement and hydrogen bonding interactions within the crystal lattice. This research contributes to understanding the molecular geometry and potential reactivity of similar compounds (Jasinski et al., 2009).

NMR Spectroscopy and Molecular Structure

Another area of application involves the structural analysis of N-substituted-4-(cyanophenylmethylene)piperidines. Through NMR spectroscopy and other analytical techniques, researchers have elucidated the molecular structure and conformational dynamics of these compounds, aiding in the understanding of their chemical behavior (Lee et al., 1966).

Synthesis and Reactivity Studies

Studies on the preparation and reactivity of 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives highlight the synthetic versatility of piperidine-based compounds. These investigations have implications for the development of new synthetic routes to pharmacologically interesting molecules (Ibenmoussa et al., 1998).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H319, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mécanisme D'action

Target of Action

Similar compounds with piperidine rings have been used to synthesize derivatives that act as precursors for anticancer and anti-malarial agents .

Mode of Action

It’s worth noting that compounds with similar structures have been found to inhibit the cyclooxygenase (cox) enzymes, which are crucial in the conversion of arachidonic acid into thromboxane and prostaglandins .

Biochemical Pathways

Similar compounds have been found to affect the production of prostaglandins and thromboxane by inhibiting cox enzymes . These molecules play a significant role in inflammation and pain signaling.

Pharmacokinetics

The compound’s molecular weight is 23031 , which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.

Result of Action

Similar compounds have been found to exhibit anti-inflammatory properties by inhibiting cox enzymes and reducing the production of prostaglandins .

Propriétés

IUPAC Name |

4-[[4-(hydroxymethyl)piperidin-1-yl]methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c15-9-12-1-3-13(4-2-12)10-16-7-5-14(11-17)6-8-16/h1-4,14,17H,5-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMNKWJZZNHXCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)CC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2916498.png)

![N-(4-acetylphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2916503.png)

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B2916504.png)

![5-ethyl-3-oxo-2-phenyl-N-(m-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2916505.png)

![N-(2,4-dimethylphenyl)-5-methyl-7-(4-(methylthio)phenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2916506.png)

![3-methyl-6-phenyl-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2916507.png)

![1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyrrolidine](/img/structure/B2916511.png)